Tert-butyl 3-carbamothioylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamothioylbenzoate typically involves the transesterification of methyl esters using lithium tert-butoxide . This reaction is conducted under anhydrous conditions to prevent hydrolysis and ensure high yields. The reaction mechanism involves the formation of a tetrahedral intermediate facilitated by 1,3-chelation .
Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the oxidation of benzyl cyanides with tert-butyl hydroperoxide . This method is advantageous due to its metal-free conditions and high efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-carbamothioylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with metal tert-butoxides.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide under mild conditions.
Reduction: Lithium aluminum hydride in anhyd
Properties
IUPAC Name |
tert-butyl 3-carbamothioylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)9-6-4-5-8(7-9)10(13)16/h4-7H,1-3H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHIWNFHHLVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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